![molecular formula C17H10Cl4N2OS B12582501 2,3,5,6-Tetrachloro-4-{[oxo(diphenyl)-lambda~6~-sulfanylidene]amino}pyridine CAS No. 195073-27-9](/img/structure/B12582501.png)
2,3,5,6-Tetrachloro-4-{[oxo(diphenyl)-lambda~6~-sulfanylidene]amino}pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,5,6-Tetrachloro-4-{[oxo(diphenyl)-lambda~6~-sulfanylidene]amino}pyridine is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of multiple chlorine atoms and a unique sulfanylidene group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetrachloro-4-{[oxo(diphenyl)-lambda~6~-sulfanylidene]amino}pyridine typically involves the chlorination of pyridine derivatives. The process begins with the chlorination of pyridine to form 2,3,5,6-tetrachloropyridine. This intermediate is then reacted with diphenyl sulfide in the presence of an oxidizing agent to introduce the sulfanylidene group. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the chlorination and subsequent reactions. The production is optimized to ensure high yields and purity of the final product. Safety measures are also implemented to handle the toxic and corrosive nature of the reagents involved.
Chemical Reactions Analysis
Types of Reactions
2,3,5,6-Tetrachloro-4-{[oxo(diphenyl)-lambda~6~-sulfanylidene]amino}pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to thiol or sulfide derivatives.
Substitution: The chlorine atoms in the pyridine ring can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or sulfide derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2,3,5,6-Tetrachloro-4-{[oxo(diphenyl)-lambda~6~-sulfanylidene]amino}pyridine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals, such as insecticides and herbicides.
Mechanism of Action
The mechanism of action of 2,3,5,6-Tetrachloro-4-{[oxo(diphenyl)-lambda~6~-sulfanylidene]amino}pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. The sulfanylidene group plays a crucial role in its binding affinity and specificity. The pathways involved in its mechanism of action are still under investigation, but it is believed to interfere with cellular processes, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
2,3,5,6-Tetrachloropyridine: A precursor in the synthesis of the target compound.
Diphenyl Sulfide: Used in the synthesis and has similar structural features.
Chlorpyrifos: An insecticide that shares the pyridine ring structure.
Uniqueness
2,3,5,6-Tetrachloro-4-{[oxo(diphenyl)-lambda~6~-sulfanylidene]amino}pyridine is unique due to the presence of the sulfanylidene group, which imparts distinct chemical and biological properties
Properties
CAS No. |
195073-27-9 |
|---|---|
Molecular Formula |
C17H10Cl4N2OS |
Molecular Weight |
432.1 g/mol |
IUPAC Name |
oxo-diphenyl-(2,3,5,6-tetrachloropyridin-4-yl)imino-λ6-sulfane |
InChI |
InChI=1S/C17H10Cl4N2OS/c18-13-15(14(19)17(21)22-16(13)20)23-25(24,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H |
InChI Key |
MDFDYNOWRGUGPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=NC2=C(C(=NC(=C2Cl)Cl)Cl)Cl)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Thiophenesulfonamide, 5-chloro-N-[(4-chlorophenyl)methyl]-4-nitro-](/img/structure/B12582420.png)
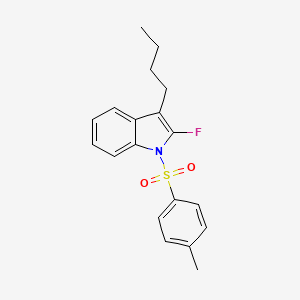
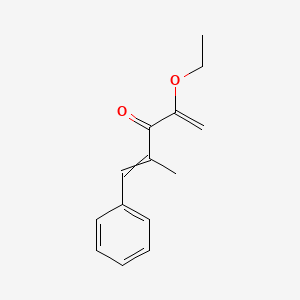
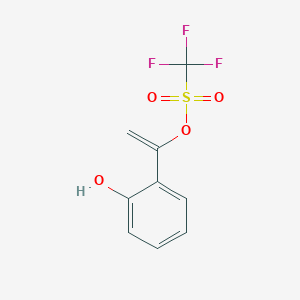
![2,4,6-Tris[2,3,5,6-tetramethyl-4-(pyridin-2-yl)phenyl]-1,3,5-triazine](/img/structure/B12582450.png)

![Phenol, 4,4'-[[4-[bis(4-methylphenyl)amino]phenyl]ethenylidene]bis-](/img/structure/B12582455.png)
propanedinitrile](/img/structure/B12582462.png)

![Acetamide,2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)-](/img/structure/B12582470.png)
![Stannane, [2,6-bis(methoxymethyl)phenyl]triphenyl-](/img/structure/B12582476.png)
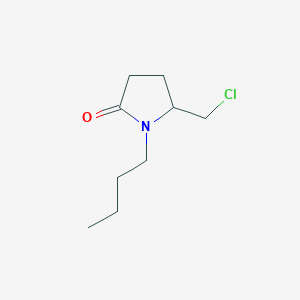
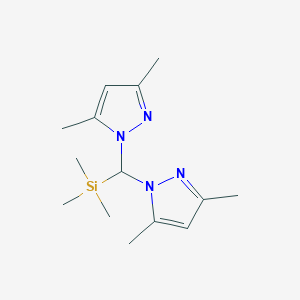
![3-[4-(Pyridin-3-yloxy)phenoxy]pyridine](/img/structure/B12582496.png)
